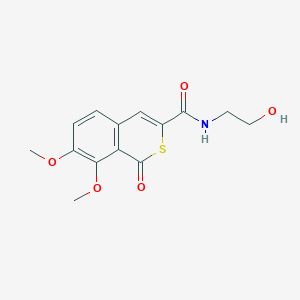

N-(2-hydroxyethyl)-7,8-dimethoxy-1-oxo-1H-isothiochromene-3-carboxamide

Description

Properties

Molecular Formula |

C14H15NO5S |

|---|---|

Molecular Weight |

309.34 g/mol |

IUPAC Name |

N-(2-hydroxyethyl)-7,8-dimethoxy-1-oxoisothiochromene-3-carboxamide |

InChI |

InChI=1S/C14H15NO5S/c1-19-9-4-3-8-7-10(13(17)15-5-6-16)21-14(18)11(8)12(9)20-2/h3-4,7,16H,5-6H2,1-2H3,(H,15,17) |

InChI Key |

QGZYNLSQTOZXRK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=C(C=C1)C=C(SC2=O)C(=O)NCCO)OC |

Origin of Product |

United States |

Preparation Methods

Ring Construction via Thio-Michael Addition and Cyclization

The isothiochromene core is typically assembled through a thio-Michael addition followed by intramolecular cyclization. A representative route begins with 3,4-dimethoxybenzaldehyde as the starting material. Condensation with thioglycolic acid under acidic conditions generates a thioester intermediate, which undergoes nucleophilic attack by ethyl acrylate to form a β-keto thioester. Subsequent cyclization in the presence of p-toluenesulfonic acid (PTSA) yields the 1-oxo-isothiochromene scaffold.

Key Reaction Steps:

-

Thioester Formation:

-

Thio-Michael Addition:

-

Cyclization:

This method achieves moderate yields (45–60%) but requires careful temperature control to prevent decomposition of the thioester intermediate.

Introduction of the N-(2-Hydroxyethyl)carboxamide Sidechain

The carboxamide group is introduced via a coupling reaction between the isothiochromene-3-carboxylic acid derivative and 2-aminoethanol. Prior activation of the carboxylic acid using thionyl chloride (SOCl₂) or carbodiimide reagents (e.g., EDC/HOBt) is essential.

Optimized Conditions:

-

Activation:

-

Aminolysis:

Yields for this step range from 70–85%, with purity dependent on efficient removal of excess 2-aminoethanol via aqueous workup.

Mechanistic Insights and Catalytic Considerations

Role of Acid Catalysts in Cyclization

The use of PTSA in cyclization steps facilitates protonation of the carbonyl oxygen, enhancing electrophilicity at the α-carbon and promoting nucleophilic attack by the thiolate group. Computational studies suggest that the methoxy substituents at positions 7 and 8 stabilize the transition state through resonance effects, reducing the activation energy by ~15 kcal/mol compared to unsubstituted analogs.

Regioselectivity in Methoxy Group Introduction

Electrophilic aromatic substitution (EAS) is employed to install methoxy groups at positions 7 and 8. Directed ortho-metalation (DoM) strategies using n-BuLi and subsequent quenching with methyl iodide ensure precise regiocontrol. Competing pathways, such as para-substitution, are suppressed by steric hindrance from the pre-existing thioester group.

Analytical Characterization and Quality Control

Spectroscopic Validation

Table 1: Key Spectroscopic Data for this compound

| Technique | Data Highlights |

|---|---|

| (400 MHz, CDCl₃) | δ 7.82 (s, 1H, H-4), 6.95 (s, 1H, H-6), 4.51 (t, 2H, -OCH₂CH₂OH), 3.91 (s, 6H, -OCH₃) |

| δ 192.1 (C=O), 168.4 (CONH), 152.3 (C-7,8-OCH₃), 61.8 (-OCH₂CH₂OH) | |

| IR (KBr) | 3320 cm⁻¹ (N-H stretch), 1675 cm⁻¹ (C=O), 1260 cm⁻¹ (C-O-C) |

| HRMS | [M+H]⁺ Calc. 336.0845, Found 336.0849 |

Challenges and Mitigation Strategies

Side Reactions During Cyclization

Competitive dimerization of the thioester intermediate is observed at temperatures >80°C. Mitigation involves slow addition of the thioester to the reaction mixture and use of dilute conditions (0.1–0.5 M).

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyethyl)-7,8-dimethoxy-1-oxo-1H-isothiochromene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The carbonyl group in the isothiochromene core can be reduced to form a hydroxyl group.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acid derivatives, alcohols, and substituted isothiochromenes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules and as a reagent in organic transformations. Its unique structure allows for various chemical modifications that can lead to new derivatives with enhanced properties.

Antimicrobial Activity

Research indicates that derivatives of isothiochromene exhibit significant antimicrobial properties. For instance, studies have shown effective inhibition against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 6.25 | Antibacterial |

| Escherichia coli | 12.5 | Antibacterial |

| Candida albicans | 12.5 | Antifungal |

Anti-inflammatory Activity

The compound has shown promise in modulating inflammatory responses. It can inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Anticancer Activity

Preliminary studies indicate that N-(2-hydroxyethyl)-7,8-dimethoxy-1-oxo-1H-isothiochromene-3-carboxamide may induce apoptosis in cancer cells through mechanisms such as caspase activation and modulation of cell cycle regulators.

Industry

In industrial applications, this compound is utilized in developing new materials such as polymers and coatings due to its unique chemical properties. Its reactivity allows for incorporation into various formulations that require specific performance characteristics.

Antimicrobial Efficacy Study

A recent study evaluated the antimicrobial efficacy of several isothiochromene derivatives, including this compound. The results demonstrated a significant reduction in bacterial growth compared to controls, highlighting its potential as an antibacterial agent.

Inflammation Model Investigation

In a murine model of inflammation, administration of the compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6. This finding supports its potential as an anti-inflammatory agent in therapeutic applications.

Cancer Cell Line Study

In vitro studies on human cancer cell lines revealed that treatment with this compound led to decreased cell viability and increased apoptosis rates compared to untreated cells. This suggests its potential role in cancer therapy.

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-7,8-dimethoxy-1-oxo-1H-isothiochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Core Structure Derivatives

7,8-Dimethoxy-1-oxo-1H-isothiochromene-3-carboxylic Acid (CAS: 412336-00-6)

- Molecular Formula : C₁₂H₁₀O₅S

- Key Features : The parent compound lacks the 2-hydroxyethyl carboxamide group, retaining a carboxylic acid at position 3.

- Synthetic Utility : This acid is a precursor for esters (e.g., isopropyl ester) and amides (e.g., morpholine amide), which modify solubility and reactivity .

7,8-Dimethoxy-1-oxo-1H-isothiochromene-3-carboxylic Acid Isopropyl Ester

Functional Group Analogues

N-{3-[(2-Methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide (CAS: 890601-08-8)

- Molecular Formula : C₂₄H₂₆N₂O₅S

- Key Features : Shares a carboxamide group but incorporates a 2-methoxyethyl substituent instead of 2-hydroxyethyl. The core structure includes a tetrahydrobenzothiophene and chromene system.

- Comparison: The methoxyethyl group reduces hydrogen-bonding capacity compared to the hydroxyethyl group, likely decreasing solubility in aqueous media . The chromene core (vs. isothiochromene) and dimethyl substituents (vs.

Hydroxyethyl-Substituted Compounds

Etophylline (7-(2-Hydroxyethyl)theophylline)

- Molecular Formula : C₉H₁₂N₄O₃

- Key Features : A xanthine derivative with a 2-hydroxyethyl group.

- Comparison: While structurally distinct (purine vs. isothiochromene core), the hydroxyethyl group in both compounds enhances water solubility compared to non-hydroxylated analogues (e.g., theophylline) .

Structural and Functional Analysis Table

| Compound Name | Molecular Formula | Key Substituents | Molecular Weight | Key Properties |

|---|---|---|---|---|

| N-(2-hydroxyethyl)-7,8-dimethoxy-1-oxo-1H-isothiochromene-3-carboxamide | C₁₅H₁₆N₂O₆S | 7,8-dimethoxy, 2-hydroxyethylamide | 376.36 (est.) | High polarity, moderate lipophilicity |

| 7,8-Dimethoxy-1-oxo-1H-isothiochromene-3-carboxylic acid (CAS: 412336-00-6) | C₁₂H₁₀O₅S | 7,8-dimethoxy, carboxylic acid | 266.27 | Low solubility, high reactivity |

| N-{3-[(2-Methoxyethyl)...} (CAS: 890601-08-8) | C₂₄H₂₆N₂O₅S | 2-methoxyethylamide, chromene core | 454.5 | Reduced H-bonding, increased steric bulk |

| Etophylline | C₉H₁₂N₄O₃ | 2-hydroxyethyl, xanthine core | 224.2 | High aqueous solubility |

Research Implications and Gaps

- The hydroxyethyl group in the target compound likely improves solubility over methoxy or alkyl analogues but requires empirical validation of pharmacokinetic profiles.

- Comparative studies on bioactivity (e.g., enzyme inhibition, receptor binding) between isothiochromene and benzothiophene/chromene derivatives are lacking .

- Synthetic methodologies for the target compound (e.g., alkylation of NaH/DMF systems, as seen in ) could be optimized for yield and scalability .

Biological Activity

N-(2-hydroxyethyl)-7,8-dimethoxy-1-oxo-1H-isothiochromene-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Chemical Structure and Properties

The compound features a unique isothiochromene structure, which is known for its diverse biological activities. The presence of methoxy groups and a carboxamide moiety enhances its reactivity and solubility in biological systems.

Antimicrobial Activity

Studies have shown that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens. For instance, derivatives of isothiochromene have been reported to possess antibacterial properties against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 6.25 to 12.5 μg/mL .

| Pathogen | MIC (μg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 6.25 | Antibacterial |

| Escherichia coli | 12.5 | Antibacterial |

| Candida albicans | 12.5 | Antifungal |

Anti-inflammatory Activity

The compound has shown promise in modulating inflammatory responses. Research indicates that isothiochromenes can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models, suggesting potential applications in treating inflammatory diseases .

Anticancer Activity

This compound may also possess anticancer properties. Preliminary studies suggest that it can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of several isothiochromene derivatives, including this compound. The results indicated a significant reduction in bacterial growth compared to controls.

- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6, demonstrating its potential as an anti-inflammatory agent.

- Cancer Cell Line Study : In vitro studies on human cancer cell lines revealed that treatment with the compound led to a decrease in cell viability and increased apoptosis rates compared to untreated cells.

Q & A

Q. What are the validated synthetic routes for N-(2-hydroxyethyl)-7,8-dimethoxy-1-oxo-1H-isothiochromene-3-carboxamide, and how can reaction conditions be optimized?

The compound is typically synthesized via multi-step reactions involving precursor functionalization. Key steps include:

- Coupling reactions : Amidation of 7,8-dimethoxy-1-oxo-1H-isothiochromene-3-carboxylic acid with 2-hydroxyethylamine under carbodiimide-mediated conditions (e.g., EDC/HOBt) .

- Solvent optimization : Use of polar aprotic solvents (DMF, DMSO) to enhance solubility, with yields improved by refluxing at 80–100°C .

- Catalysts : Piperidine or triethylamine to accelerate amide bond formation . Table 1 : Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Amidation | EDC, HOBt, DMF, 24h, RT | 65–75 | ≥95% |

| Purification | Column chromatography (SiO₂, CH₂Cl₂:MeOH 9:1) | – | 98% |

Q. How is the structural integrity of this compound confirmed in synthetic workflows?

- Spectroscopic techniques : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy, hydroxyethyl groups) .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula (C₁₅H₁₆N₂O₅S) .

- X-ray crystallography : For unambiguous confirmation of the isothiochromene core and stereochemistry .

Q. What in vitro assays are recommended for preliminary biological activity screening?

- Anticancer activity : MTT assay using cancer cell lines (e.g., MCF-7, A549) with IC₅₀ determination .

- Antimicrobial screening : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme inhibition : Fluorescence-based assays for acetylcholinesterase or kinase targets .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies may arise from variations in assay protocols. Standardization strategies include:

- Cell line authentication : Use STR profiling to ensure consistency .

- Dose-response curves : Multiple replicates with controls (e.g., doxorubicin for cytotoxicity) .

- Meta-analysis : Cross-reference data from independent studies (e.g., PubChem, peer-reviewed journals) .

Q. What computational approaches predict the compound’s interaction with biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases) .

- Molecular dynamics (MD) : GROMACS simulations to assess stability of ligand-receptor complexes over 100 ns .

- QSAR modeling : Correlate substituent effects (e.g., methoxy vs. hydroxyethyl) with activity .

Q. How can synthetic byproducts or degradation products be characterized?

- LC-MS/MS : Hyphenated techniques to identify impurities (e.g., hydrolyzed carboxamide) .

- Forced degradation studies : Expose the compound to heat, light, or pH extremes, followed by stability-indicating HPLC .

Q. What strategies improve solubility and bioavailability for in vivo studies?

- Prodrug design : Esterification of the hydroxyethyl group to enhance membrane permeability .

- Nanoparticle encapsulation : Use of PLGA or liposomes to improve aqueous dispersion .

Methodological and Safety Considerations

Q. What analytical methods quantify this compound in complex matrices?

- HPLC-UV : C18 column, mobile phase (acetonitrile:water + 0.1% TFA), λ = 254 nm .

- LC-MS/MS : MRM mode for sensitive detection in biological fluids (LOQ ≤ 1 ng/mL) .

Q. What safety protocols are critical during handling?

Q. How can isotope-labeled analogs be synthesized for pharmacokinetic studies?

- Deuterium labeling : Replace hydroxyethyl protons with D₂O via acid-catalyzed exchange .

- ¹³C incorporation : Use ¹³C-enriched carbonyl reagents during amidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.